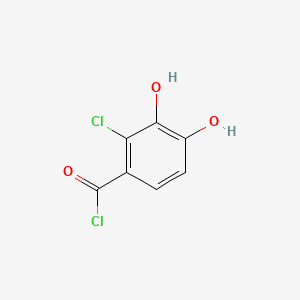

2-Chloro-3,4-dihydroxybenzoyl chloride

Description

Properties

CAS No. |

119735-21-6 |

|---|---|

Molecular Formula |

C7H4Cl2O3 |

Molecular Weight |

207.006 |

IUPAC Name |

2-chloro-3,4-dihydroxybenzoyl chloride |

InChI |

InChI=1S/C7H4Cl2O3/c8-5-3(7(9)12)1-2-4(10)6(5)11/h1-2,10-11H |

InChI Key |

MBKKOIDHLRYGCC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C(=O)Cl)Cl)O)O |

Synonyms |

Benzoyl chloride, 2-chloro-3,4-dihydroxy- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3,4 Dihydroxybenzoyl Chloride

Electrophilic Aromatic Chlorination in Precursor Synthesis

Electrophilic aromatic substitution is a key reaction for introducing a chlorine atom onto a benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the use of a chlorinating agent, such as chlorine (Cl₂), and a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.org The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. The regioselectivity of the chlorination is directed by the substituents already present on the ring.

For the synthesis of 2-Chloro-3,4-dihydroxybenzoic acid, a plausible precursor would be protocatechuic acid (3,4-dihydroxybenzoic acid). nih.gov The hydroxyl groups are activating and ortho-, para-directing. Therefore, direct chlorination of protocatechuic acid would likely lead to a mixture of products, with chlorination occurring at the 2, 5, or 6 positions. To achieve the desired 2-chloro substitution, a more controlled strategy is necessary, which often involves the use of protecting groups.

Sequential Hydroxylation and Protective Group Manipulation

The introduction of the dihydroxy functionality, specifically a catechol moiety, is a critical step. nih.gov While some starting materials may already contain these groups, in other cases, they are introduced through hydroxylation reactions.

Given the reactivity of the dihydroxy (catechol) group, especially towards oxidation and electrophilic reagents, it is often necessary to protect these functional groups during other synthetic steps. researchgate.netresearchgate.net Common protecting groups for catechols include acetals, ketals, and silyl (B83357) ethers. researchgate.netorganic-chemistry.org The choice of protecting group depends on its stability under the reaction conditions for subsequent steps and the ease of its removal (deprotection) to regenerate the catechol. wikipedia.orgorganic-chemistry.org

Synthesis of Protected Dihydroxybenzoyl Chloride Intermediates

A logical synthetic approach to 2-Chloro-3,4-dihydroxybenzoyl chloride involves the protection of the catechol hydroxyl groups of a precursor like 3,4-dihydroxybenzoic acid. Following protection, electrophilic chlorination can be performed to introduce the chlorine atom at the desired position. The protecting groups prevent unwanted side reactions with the hydroxyls and can influence the regioselectivity of the chlorination.

Once the 2-chloro-3,4-diprotected-benzoic acid is obtained, the carboxylic acid can be converted to the acyl chloride using thionyl chloride or phosphorus pentachloride. The final step would be the deprotection of the hydroxyl groups to yield the target molecule, 2-Chloro-3,4-dihydroxybenzoyl chloride. The sequence of these steps is crucial to avoid undesired reactions and to ensure a high yield of the final product.

For instance, a synthetic route could commence with the protection of protocatechuic acid, followed by chlorination, conversion to the acyl chloride, and finally, deprotection. This multi-step process highlights the intricate planning required for the synthesis of complex substituted aromatic compounds.

Innovations in Green Chemistry for 2-Chloro-3,4-dihydroxybenzoyl Chloride Synthesis

The traditional synthesis of acyl chlorides, including 2-Chloro-3,4-dihydroxybenzoyl chloride, often involves the use of stoichiometric amounts of hazardous chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. atamanchemicals.comchemguide.co.ukprepchem.comlibretexts.orglibretexts.org These methods, while effective, typically generate significant waste, including corrosive byproducts like sulfur dioxide (SO₂) and hydrochloric acid (HCl), which pose environmental and handling challenges. chemguide.co.uklibretexts.org The pursuit of greener synthetic routes for 2-Chloro-3,4-dihydroxybenzoyl chloride is therefore centered on mitigating these issues through innovative catalytic systems and more sustainable reaction conditions.

The most direct precursor for the synthesis of 2-Chloro-3,4-dihydroxybenzoyl chloride is 2-Chloro-3,4-dihydroxybenzoic acid. sigmaaldrich.comnih.gov The conversion of this carboxylic acid to its corresponding acyl chloride is the focal point for the application of green chemistry principles.

Catalytic Approaches for Enhanced Atom Economy and Efficiency

A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. In the context of 2-Chloro-3,4-dihydroxybenzoyl chloride synthesis, this translates to the use of catalytic rather than stoichiometric reagents.

Recent advancements have explored various catalytic systems for the acylation of aromatic compounds and the synthesis of benzoyl chlorides, which can be extrapolated to the synthesis of our target compound. routledge.comstanford.eduresearchgate.net While traditional methods often require more than a stoichiometric amount of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) due to complex formation with both the reactant and the product, modern approaches focus on catalysts that can be used in smaller quantities and are recyclable. researchgate.net

Catalysts such as dimethylformamide (DMF) have been shown to be effective in small amounts for the conversion of benzoic acids to benzoyl chlorides using reagents like oxalyl chloride or thionyl chloride. google.comchemicalbook.com The catalytic cycle involves the formation of a Vilsmeier-type intermediate, which is highly reactive and facilitates the chlorination of the carboxylic acid.

The table below summarizes potential catalytic systems applicable to the synthesis of 2-Chloro-3,4-dihydroxybenzoyl chloride from its corresponding benzoic acid, highlighting their potential for improved atom economy.

| Catalyst Type | Example Catalyst | Potential Advantages in Synthesis of 2-Chloro-3,4-dihydroxybenzoyl chloride |

| Homogeneous | Dimethylformamide (DMF) | Used in catalytic amounts, accelerates reaction with chlorinating agents. google.comchemicalbook.com |

| Heterogeneous | Zeolites (e.g., HZSM-5) | Easily separable, reusable, can lead to higher selectivity. routledge.com |

| Heterogeneous | Sulfated Zirconia | Strong solid acid, effective for acylation reactions. routledge.com |

| Homogeneous | Metal Triflates (e.g., Sc(OTf)₃) | Can be highly active in small concentrations. routledge.com |

Solvent Minimization and Sustainable Reaction Protocols

The choice of solvent is another critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nottingham.ac.ukacs.org Traditional chlorination reactions frequently employ chlorinated solvents like dichloromethane (B109758) or chloroform. acsgcipr.org These solvents are now recognized as being toxic and environmentally persistent. nottingham.ac.uk

Efforts to develop more sustainable reaction protocols for the synthesis of 2-Chloro-3,4-dihydroxybenzoyl chloride focus on both solvent replacement and solvent-free conditions. A range of greener solvent alternatives are available, including ionic liquids, supercritical fluids like CO₂, and bio-derived solvents such as ethyl lactate (B86563). youtube.commrforum.com Water, being non-toxic and abundant, is considered the ultimate green solvent, although its application in the synthesis of highly reactive acyl chlorides is challenging due to their propensity for hydrolysis. youtube.commrforum.com

Solvent-free reactions represent an ideal scenario from a green chemistry perspective. For the synthesis of acyl chlorides, reactions can sometimes be carried out in the neat reagents, particularly if the starting materials are liquids. Given that 2-Chloro-3,4-dihydroxybenzoic acid is a solid, a solvent-free approach would likely require heating the reactants to a molten state, which may not be suitable for this thermally sensitive compound.

A more practical and innovative approach is the use of flow chemistry. acs.org Performing the synthesis of 2-Chloro-3,4-dihydroxybenzoyl chloride in a continuous flow reactor offers numerous advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity. acs.org The enhanced heat and mass transfer in microreactors can also improve the safety of handling hazardous reagents and exothermic reactions. acs.org Importantly, flow systems can facilitate the use of immobilized catalysts and allow for in-line purification, thereby minimizing solvent use and waste generation. For instance, a flow system could be designed where 2-Chloro-3,4-dihydroxybenzoic acid is passed through a packed bed of a solid catalyst in the presence of a minimal amount of a green solvent and a chlorinating agent, with the product being collected continuously.

The following table outlines sustainable reaction protocols that could be applied to the synthesis of 2-Chloro-3,4-dihydroxybenzoyl chloride.

| Protocol | Description | Potential Benefits |

| Green Solvent Replacement | Utilizing solvents like ethyl lactate or ionic liquids instead of chlorinated solvents. youtube.commrforum.com | Reduced toxicity and environmental impact. |

| Solvent-Free Reaction | Conducting the reaction without a solvent, potentially in a melt phase. | Eliminates solvent waste entirely. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. acs.org | Enhanced safety, better control, higher efficiency, and potential for automation. |

By focusing on these innovative catalytic and process design strategies, the synthesis of 2-Chloro-3,4-dihydroxybenzoyl chloride can be aligned with the principles of green chemistry, paving the way for more sustainable chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 2 Chloro 3,4 Dihydroxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride functional group is a highly reactive derivative of a carboxylic acid, readily undergoing nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. The reactivity of 2-chloro-3,4-dihydroxybenzoyl chloride in these reactions is influenced by the electronic effects of the substituents on the aromatic ring.

Reactions with Oxygen-Based Nucleophiles (e.g., Alkanols, Phenols)

2-Chloro-3,4-dihydroxybenzoyl chloride is expected to react readily with oxygen-based nucleophiles, such as alcohols and phenols, to form the corresponding esters. These reactions, a form of esterification, are typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

In the case of phenols, this transformation is known as the Schotten-Baumann reaction. doubtnut.com The phenol (B47542) is often first treated with a base, such as sodium hydroxide, to form the more nucleophilic phenoxide ion, which then attacks the acyl chloride. doubtnut.comchemguide.co.uklibretexts.org The reactivity of the phenol can be influenced by substituents on its aromatic ring.

| Reactant Type | General Product | Typical Reaction Conditions |

| Alkanols (R-OH) | 2-Chloro-3,4-dihydroxybenzoate ester | Inert solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., pyridine, triethylamine) at room temperature. |

| Phenols (Ar-OH) | Phenyl 2-chloro-3,4-dihydroxybenzoate | Aqueous base (e.g., NaOH) or organic base (e.g., pyridine) to form the phenoxide, followed by reaction with the acyl chloride. |

This table presents generalized conditions based on known reactions of benzoyl chlorides.

It is important to consider that the hydroxyl groups on the 2-chloro-3,4-dihydroxybenzoyl chloride are also nucleophilic and could potentially react with another molecule of the acyl chloride to form a polyester, especially under basic conditions. chemicalforums.com Selective acylation of an external nucleophile may require protection of the dihydroxybenzoyl moiety's hydroxyl groups.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Amino Acids, Lactams)

The reaction of 2-chloro-3,4-dihydroxybenzoyl chloride with nitrogen-based nucleophiles, such as primary and secondary amines, is expected to be a facile process, yielding the corresponding amides. These reactions are generally rapid and are often performed at or below room temperature. As with oxygen nucleophiles, a base is typically added to scavenge the HCl produced.

The reactivity of analogous compounds, such as 2,3-dihydroxybenzoyl chloride, with amines to form N-(2,3-dihydroxybenzoyl) amides has been documented. Similar reactivity can be anticipated for the 2-chloro-3,4-dihydroxybenzoyl analogue. Reactions with amino acids would lead to the formation of N-acylated amino acids, while lactams could potentially undergo acylation at the nitrogen atom.

| Reactant Type | General Product | Typical Reaction Conditions |

| Primary/Secondary Amines (RNH₂, R₂NH) | N-substituted-2-chloro-3,4-dihydroxybenzamide | Inert solvent (e.g., DCM, THF, DMF), often with an excess of the amine or a non-nucleophilic base at low to ambient temperatures. |

| Amino Acids | N-(2-chloro-3,4-dihydroxybenzoyl)amino acid | Aqueous basic conditions (Schotten-Baumann conditions) to deprotonate the amino group and neutralize HCl. |

| Lactams | N-acyl lactam | Typically requires activation of the lactam with a strong base. |

This table outlines expected reaction conditions based on the general reactivity of acyl chlorides.

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Thiols are potent nucleophiles and are expected to react readily with 2-chloro-3,4-dihydroxybenzoyl chloride to form thioesters. The high nucleophilicity of the sulfur atom facilitates this transformation. The reaction conditions are similar to those for alcohols and amines, often employing a base to neutralize the HCl byproduct and to form the more nucleophilic thiolate anion.

| Reactant Type | General Product | Typical Reaction Conditions |

| Thiols (R-SH) | S-alkyl/aryl 2-chloro-3,4-dihydroxythiobenzoate | Inert solvent, often in the presence of a base (e.g., triethylamine, NaOH) to form the thiolate. |

This table provides a summary of anticipated reaction conditions for the formation of thioesters.

Transformations Involving the Aryl Halide Moiety

The chlorine atom attached to the aromatic ring of 2-chloro-3,4-dihydroxybenzoyl chloride is generally less reactive than the chlorine of the acyl chloride. However, it can participate in several important chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Investigations into Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA_r_) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an S_NAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

Exploration of Metal-Catalyzed Cross-Coupling Reactions

The aryl chloride in 2-chloro-3,4-dihydroxybenzoyl chloride can serve as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. researchgate.net These reactions have become a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org It is a versatile method for forming biaryl compounds. The reaction of 2-chloro-3,4-dihydroxybenzoyl chloride with an arylboronic acid could yield a biphenyl (B1667301) derivative.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov This would allow for the introduction of a vinyl group at the 2-position of the benzoyl chloride.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. organic-chemistry.org It provides a direct route to arylamines from aryl halides.

The success of these cross-coupling reactions would depend on the choice of catalyst, ligands, base, and reaction conditions to achieve chemoselective reaction at the aryl chloride without affecting the acyl chloride or hydroxyl groups. nih.govrsc.org It may be necessary to protect the hydroxyl groups and/or convert the acyl chloride to a less reactive functional group prior to performing the cross-coupling reaction.

| Cross-Coupling Reaction | Coupling Partner | General Product | Typical Catalyst System |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-Aryl-3,4-dihydroxybenzoyl chloride derivative | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), base (e.g., K₂CO₃, Na₂CO₃) |

| Heck | Alkene (R-CH=CH₂) | 2-Alkenyl-3,4-dihydroxybenzoyl chloride derivative | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (RNH₂) | 2-(Amino)-3,4-dihydroxybenzoyl chloride derivative | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, strong base (e.g., NaOtBu) |

This table summarizes potential cross-coupling reactions and general catalytic systems based on established methodologies.

Reactivity of the Vicinal Dihydroxyl System

The vicinal dihydroxyl (catechol) moiety of 2-Chloro-3,4-dihydroxybenzoyl chloride is a key site of chemical reactivity, participating in derivatization reactions such as esterification and etherification, as well as undergoing oxidative transformations.

Derivatization via Esterification and Etherification

The phenolic hydroxyl groups of the catechol ring can be readily derivatized through esterification and etherification reactions. These transformations are crucial for protecting the hydroxyl groups during subsequent reactions or for modifying the molecule's properties.

Esterification: In the presence of a suitable acid chloride or anhydride (B1165640) and a base, the hydroxyl groups can be converted to their corresponding esters. The reactivity of the two hydroxyl groups may differ due to steric hindrance from the adjacent chloro and benzoyl chloride groups.

Etherification: Similarly, ether derivatives can be prepared by reacting 2-Chloro-3,4-dihydroxybenzoyl chloride with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The choice of base and reaction conditions can influence the extent of etherification (mono- vs. di-etherification).

A general representation of these reactions is shown below:

| Reaction Type | Reagent | Product |

| Esterification | R-COCl | 2-Chloro-3,4-di(acyloxy)benzoyl chloride |

| Etherification | R-X | 2-Chloro-3,4-di(alkoxy)benzoyl chloride |

Table 1: General Esterification and Etherification Reactions

Oxidative Chemistry of Catechol Moieties (e.g., Quinone Formation)

The catechol group is susceptible to oxidation, which can lead to the formation of highly reactive ortho-quinones. This transformation is a characteristic reaction of catechols and is expected to be a significant pathway for 2-Chloro-3,4-dihydroxybenzoyl chloride under oxidative conditions.

The oxidation can be achieved using a variety of oxidizing agents. The resulting 2-chloro-3,4-dioxobenzoyl chloride (an o-quinone) would be a highly electrophilic species, prone to further reactions.

| Oxidizing Agent | Product |

| e.g., Silver(I) oxide | 2-Chloro-3,4-dioxobenzoyl chloride |

| e.g., Fremy's salt | 2-Chloro-3,4-dioxobenzoyl chloride |

Table 2: Potential Oxidative Quinone Formation

The presence of the electron-withdrawing chloro and benzoyl chloride groups on the aromatic ring would likely influence the redox potential of the catechol moiety, making it more resistant to oxidation compared to unsubstituted catechol. However, with sufficiently strong oxidizing agents, the formation of the corresponding o-quinone is an anticipated and important transformation pathway.

Advanced Derivative Chemistry of 2 Chloro 3,4 Dihydroxybenzoyl Chloride

Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of 2-Chloro-3,4-dihydroxybenzoyl chloride facilitates its use in the assembly of diverse heterocyclic scaffolds. The presence of the reactive acyl chloride group, combined with the nucleophilic catechol moiety, allows for a range of cyclization and condensation reactions.

Formation of 1,3,4-Thiadiazole (B1197879) Conjugates

The synthesis of 1,3,4-thiadiazoles from 2-Chloro-3,4-dihydroxybenzoyl chloride is a well-established route that capitalizes on the reactivity of the acyl chloride function. The most common method involves the reaction of the benzoyl chloride with thiosemicarbazide (B42300). In this process, the acyl chloride first reacts with the amino group of thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. This intermediate subsequently undergoes acid-catalyzed cyclodehydration to yield the 2-amino-5-aryl-1,3,4-thiadiazole ring. jocpr.comnih.govijiras.com

The general reaction mechanism proceeds as follows:

Acylation: The nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbonyl carbon of 2-Chloro-3,4-dihydroxybenzoyl chloride, leading to the formation of a tetrahedral intermediate which then eliminates hydrogen chloride to give 1-(2-chloro-3,4-dihydroxybenzoyl)thiosemicarbazide.

Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid or phosphorus oxychloride, the sulfur atom of the thiourea (B124793) moiety attacks the carbonyl carbon, initiating an intramolecular cyclization. google.com

Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic 1,3,4-thiadiazole ring.

This reaction produces a thiadiazole core bearing the 2-chloro-3,4-dihydroxyphenyl substituent at the 5-position and an amino group at the 2-position. The resulting dihydroxyphenyl-thiadiazole conjugate is a valuable scaffold for further functionalization.

Table 1: Representative Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles This table presents data from analogous syntheses of related compounds to illustrate typical reaction conditions and outcomes.

| Starting Aromatic Acid/Acyl Chloride | Reagents | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Thiosemicarbazide, H₂SO₄ | 100°C, 5-6 h | High | ijiras.com |

| Substituted Benzoic Acids | Thiosemicarbazide, POCl₃ | Reflux, 5 h | Good | jocpr.com |

| 2-Hydroxybenzoic Acid | Thiosemicarbazide, H₂SO₄ | - | - | jocpr.com |

| Furan-2-carboxylic acid | Thiosemicarbazide, H₂SO₄ | Reflux | - | jocpr.com |

Incorporation into Quinoxalinone Scaffolds

The catechol structure of 2-Chloro-3,4-dihydroxybenzoyl chloride makes it an ideal starting material for the synthesis of quinoxaline (B1680401) and quinoxalinone derivatives. A primary synthetic route involves the condensation reaction with ortho-phenylenediamines. A modern and efficient approach is the palladium-catalyzed hydrogenative annulation reaction between catechols and nitroarylamines, which directly yields tetrahydrophenazine derivatives. rsc.org

A more traditional and direct synthesis of quinoxalinones involves the reaction of the catechol moiety with an o-phenylenediamine (B120857) derivative. For instance, reacting 2-Chloro-3,4-dihydroxybenzoyl chloride (or the corresponding acid) with a substituted o-phenylenediamine, such as 4-chloro-o-phenylenediamine, can lead to the formation of a 6,7-dihydroxy-8-chloro-substituted quinoxalinone. The reaction typically proceeds via the initial formation of an amide bond, followed by an intramolecular cyclization and dehydration to form the quinoxalinone ring system. The presence of electron-donating or withdrawing groups on the phenylenediamine can influence the reaction rate and yield. nih.gov

Table 2: Synthesis of Substituted Quinoxalin-2(1H)-ones This table includes examples of related quinoxalinone syntheses to demonstrate the structural diversity achievable.

| Phenylenediamine Derivative | Dicarbonyl Precursor/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline derivatives | 1,1,2-trichloro-2-nitroethene | 3-Chloroquinoxalin-2(1H)-one 4-oxides | Good | rsc.org |

| 5-chloro-2-nitro-phenylamine | Chloroacetyl chloride | 6-chloro-1H-quinoxalin-2-one | - | researchgate.net |

| o-phenylenediamine | Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 2-cyano-2-(2(1H)-quinoxalinylidene)acetate | - | nih.gov |

Other Fused and Spirocyclic Heterocycles

The bifunctional nature of the catechol unit in 2-Chloro-3,4-dihydroxybenzoyl chloride allows for the construction of more complex fused and spirocyclic systems.

Fused Heterocycles: The two adjacent hydroxyl groups can react with various dielectrophiles to form fused ring systems. For example, condensation with 2,3-dichloroquinoxaline (B139996) can yield a complex polycyclic system where the catechol oxygen atoms displace the chlorine atoms in a double nucleophilic substitution, creating a new fused six-membered ring containing two oxygen atoms (a dioxin ring) appended to the quinoxaline core. nih.gov Such cyclization reactions provide access to rigid, three-dimensional structures. mdpi.comyoutube.comyoutube.com

Spirocyclic Heterocycles: The catechol moiety can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds to generate spirocyclic structures. nih.gov Under basic conditions, one of the hydroxyl groups is deprotonated to form a phenolate (B1203915), which then acts as a nucleophile. This phenolate can attack an electrophilic double bond, followed by an intramolecular cyclization involving the second hydroxyl group to close the ring and form a spiro center. nih.gov This strategy has been successfully employed to generate spiro-cephalosporins from catechol derivatives. nih.gov Additionally, spirocycles can be synthesized via metathesis or cascade reactions involving precursors derived from the starting benzoyl chloride. rsc.orgresearchgate.net

Table 3: Examples of Spirocycle Synthesis from Catechol Precursors This table showcases representative spirocyclization reactions involving catechol-like structures.

| Catechol Derivative | Reaction Partner | Catalyst/Base | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrocatechol | Cephalosporin derivative | K₂CO₃ | Spiro-cephalosporin | 28-65 | nih.gov |

| Catechol | Acetaldehyde diethyl acetal | Ti(IV) chloride | Spiro-benzofuranone intermediate | - | nih.gov |

| Oxindole | Enone | Organocatalyst | Spirooxindole | Good | rsc.org |

Construction of Advanced Organic Architectures

Beyond traditional heterocycles, 2-Chloro-3,4-dihydroxybenzoyl chloride is a valuable synthon for building larger, functional organic molecules such as polyphenolic glycosides and hydroxylated stilbenes.

Preparation of Polyphenolic Glycosides

Glycosylation of the 2-Chloro-3,4-dihydroxybenzoyl chloride scaffold can occur at two distinct sites: the carboxylic acid (via the acyl chloride) and the phenolic hydroxyl groups. This allows for the synthesis of a variety of polyphenolic glycosides.

Glycosyl Esters: The acyl chloride can be directly coupled with a suitably protected monosaccharide that has a free anomeric hydroxyl group. Alternatively, the corresponding carboxylic acid (protocatechuic acid derivative) can be esterified with a glycosyl donor under standard esterification conditions (e.g., using DCC) or through more advanced catalytic methods. researchgate.netnih.gov These reactions often proceed with high stereoselectivity, allowing for the controlled formation of either α- or β-glycosyl esters, which are valuable as prodrugs or bioactive molecules themselves. nih.gov

Phenolic Glycosides: The two hydroxyl groups of the catechol ring can be glycosylated using a variety of glycosyl donors (e.g., glycosyl bromides or trichloroacetimidates) under Koenigs-Knorr or Schmidt glycosylation conditions. This leads to the formation of O-glycosidic bonds. It is possible to achieve selective glycosylation at either the 3- or 4-position depending on the reaction conditions and protecting group strategy. The resulting compounds are analogs of naturally occurring polyphenolic glycosides. phenol-explorer.eunih.gov

Table 4: Representative Stereoselective Synthesis of Glycosyl Esters This table provides examples of glycosylation of various carboxylic acids to illustrate the method's applicability.

| Carboxylic Acid | Glycosyl Donor | Catalyst/Conditions | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Glucosyl trichloroacetimidate | Phenanthroline catalyst | 89 | 18:1 | nih.gov |

| Cinnamic Acid | Glucosyl trichloroacetimidate | Phenanthroline catalyst | 73 | 20:1 | nih.gov |

| Ibuprofen | Glucosyl trichloroacetimidate | Phenanthroline catalyst | 60 | 20:1 | nih.gov |

| Indomethacin | Glucosyl trichloroacetimidate | Phenanthroline catalyst | 87 | 20:1 | nih.gov |

Synthesis of Hydroxylated Stilbenes and Related Conjugated Systems

Hydroxylated stilbenes are a class of compounds with significant biological activity. 2-Chloro-3,4-dihydroxybenzoyl chloride can be converted into these structures through several established synthetic routes.

Wittig Reaction: A common approach is the Wittig reaction. nih.govjuliethahn.comwiley-vch.de This requires the initial reduction of the 2-Chloro-3,4-dihydroxybenzoyl chloride to the corresponding 2-chloro-3,4-dihydroxybenzaldehyde. This aldehyde can then be reacted with a benzylphosphonium ylide. The ylide is typically prepared by treating a substituted benzyl (B1604629) halide with triphenylphosphine, followed by deprotonation with a strong base. The reaction between the aldehyde and the ylide forms the carbon-carbon double bond of the stilbene (B7821643) backbone. youtube.com The stereochemistry of the resulting double bond (E or Z) can often be controlled by the choice of reagents and reaction conditions.

Heck Reaction: The Heck reaction provides an alternative, powerful method for C-C bond formation. orgsyn.orgbeilstein-journals.orgresearchgate.net In this palladium-catalyzed reaction, the aryl halide (in this case, the chloro-substituted ring of the starting material) is coupled with an alkene, such as styrene. This directly forms the stilbene skeleton. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups. rsc.org

Table 5: Examples of Stilbene Synthesis via Wittig and Heck Reactions This table shows representative examples of stilbene synthesis to illustrate common methods and outcomes.

| Method | Aryl Component | Alkene/Ylide Partner | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Wittig Reaction | Quinoline-3-carbaldehyde | Benzylphosphonium ylide | - | 21-75 (cis) | nih.gov |

| Wittig Reaction | Benzaldehyde | Benzylphosphonium ylide | NaH | 48-99 (E) | nih.gov |

| Heck Reaction | Aryl Bromide | Styrene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Good to Excellent | researchgate.net |

| Heck-Matsuda Reaction | Aryldiazonium salt | Styrene | Pd₂(dba)₃ | Good | rsc.org |

Structure-Activity Relationship (SAR) Studies on Designed Derivatives

The exploration of the structure-activity relationships (SAR) of derivatives of 2-Chloro-3,4-dihydroxybenzoyl chloride is a critical step in the design of novel therapeutic agents. By systematically modifying the core structure and evaluating the resultant changes in biological activity, researchers can identify key molecular features that govern the potency and selectivity of these compounds. The primary point of diversification for derivatives of 2-Chloro-3,4-dihydroxybenzoyl chloride is the reactive benzoyl chloride group, which readily undergoes reactions with various nucleophiles to form a library of amides, esters, and other analogues.

Antimicrobial Activity of N-Arylbenzamide Derivatives

One of the most promising avenues of investigation for derivatives of 2-Chloro-3,4-dihydroxybenzoyl chloride is the synthesis of N-arylbenzamides and the evaluation of their antimicrobial properties. The general hypothesis is that the 2-chloro and 3,4-dihydroxy substitutions on the phenyl ring play a crucial role in the molecule's interaction with biological targets.

Key SAR Observations (Hypothetical):

Role of the Dihydroxy Moiety: The catechol (3,4-dihydroxy) functionality is a well-known structural motif in many biologically active natural products. It is anticipated that these hydroxyl groups are critical for activity, potentially through hydrogen bonding interactions with the active site of target enzymes or proteins within the microbial cell.

Influence of the Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 2-position is expected to modulate the electronic properties of the aromatic ring and the acidity of the adjacent hydroxyl group. This can influence the binding affinity of the molecule to its target.

Impact of N-Aryl Substitution: The nature of the substituent on the N-aryl ring of the benzamide (B126) derivatives is predicted to have a significant impact on their antimicrobial potency.

Electron-withdrawing groups (EWGs): Substitution with EWGs such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups on the N-aryl ring may enhance antimicrobial activity. This is often attributed to an increase in the acidity of the amide N-H, which can facilitate stronger hydrogen bonding.

Electron-donating groups (EDGs): Conversely, the presence of EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups might lead to a decrease in activity, although this is not a universal rule and can depend on the specific microbial target.

Halogen substituents: The introduction of additional halogen atoms (e.g., F, Cl, Br) on the N-aryl ring could lead to enhanced lipophilicity, which may improve cell membrane penetration. The position of the halogen will also be critical, with para-substitution often being favored.

Hypothetical Antimicrobial Activity Data for N-Aryl-2-chloro-3,4-dihydroxybenzamide Derivatives:

| Derivative (N-Aryl Substituent) | Predicted MIC (µg/mL) against S. aureus | Predicted MIC (µg/mL) against E. coli |

| Unsubstituted Phenyl | 64 | 128 |

| 4-Nitrophenyl | 16 | 32 |

| 4-Chlorophenyl | 32 | 64 |

| 4-Fluorophenyl | 32 | 64 |

| 4-Methylphenyl | 128 | 256 |

| 4-Methoxyphenyl | 128 | >256 |

Note: This table is a hypothetical representation based on general SAR principles and is intended for illustrative purposes.

Anticancer Activity of Designed Derivatives

The 2-chloro-3,4-dihydroxybenzoyl scaffold also holds potential for the development of novel anticancer agents. The combination of the catechol and chloro-substituents can be found in various natural and synthetic compounds with demonstrated cytotoxic activity against cancer cell lines.

Key SAR Insights (Hypothetical):

Importance of the Catechol Group: The dihydroxy functionality can be a key pharmacophore for anticancer activity, potentially by inducing oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells or by chelating essential metal ions.

Role of the Chloro Group: The presence of the chlorine atom can enhance the lipophilicity of the derivatives, facilitating their transport across the cell membrane. Its position ortho to a hydroxyl group can also influence the molecule's conformation and interaction with target proteins.

Amide vs. Ester Linkage: The nature of the linkage formed from the benzoyl chloride will be a critical determinant of activity. Amides are generally more stable to hydrolysis than esters, which could lead to improved bioavailability and duration of action.

Side Chain Variations: For amide derivatives, the nature of the amine used for derivatization will be crucial.

Aliphatic vs. Aromatic Amines: Aromatic amines may lead to more rigid structures that can fit into specific binding pockets of target proteins, such as kinases. Aliphatic amines could provide more conformational flexibility.

Heterocyclic Amines: The incorporation of heterocyclic moieties (e.g., piperazine, morpholine, thiazole) can introduce additional points for interaction and modulate the physicochemical properties of the derivatives, such as solubility and polarity.

Hypothetical Anticancer Activity Data for 2-Chloro-3,4-dihydroxybenzoyl Derivatives:

| Derivative | Predicted IC₅₀ (µM) against a Human Cancer Cell Line (e.g., HCT116) |

| N-phenyl-2-chloro-3,4-dihydroxybenzamide | 25 |

| N-(4-fluorophenyl)-2-chloro-3,4-dihydroxybenzamide | 15 |

| N-(pyridin-2-yl)-2-chloro-3,4-dihydroxybenzamide | 10 |

| N-benzyl-2-chloro-3,4-dihydroxybenzamide | 30 |

| Phenyl 2-chloro-3,4-dihydroxybenzoate | >50 |

Note: This table is a hypothetical representation based on general SAR principles and is intended for illustrative purposes.

Spectroscopic Characterization of 2 Chloro 3,4 Dihydroxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Chloro-3,4-dihydroxybenzoyl chloride, the aromatic region would be of particular interest. The benzene (B151609) ring has two protons, and their chemical shifts are influenced by the electronic effects of the three different substituents: the chloro group, the two hydroxyl groups, and the benzoyl chloride group.

The protons on the aromatic ring, H-5 and H-6, would likely appear as doublets due to coupling with each other. The exact chemical shifts would be a composite of the shielding and deshielding effects of the substituents. The hydroxyl protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

To predict the ¹H NMR spectrum, we can consider the spectra of related compounds:

2-Chlorobenzoyl chloride : In one reported spectrum in CDCl₃, a multiplet is observed between 7.25 and 7.68 ppm, with a distinct signal at 8.07 ppm. chemicalbook.com

3,4-Dihydroxybenzoic acid (Protocatechuic acid) : The aromatic protons typically appear in the range of 6.8 to 7.5 ppm. For instance, in methanol-d4, signals have been reported at approximately 7.43 ppm (d), 7.41 ppm (dd), and 6.79 ppm (d).

4-Chlorobenzoyl chloride : The aromatic protons of this compound show two doublets, a characteristic AA'BB' system, with signals around 7.47 ppm and 8.03 ppm in CDCl₃. chemicalbook.com

Based on these, a predicted ¹H NMR data table for 2-Chloro-3,4-dihydroxybenzoyl chloride is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.0 - 7.3 | Doublet | ~8-9 |

| H-6 | 7.5 - 7.8 | Doublet | ~8-9 |

| 3-OH | 5.0 - 6.0 | Broad Singlet | - |

| 4-OH | 5.0 - 6.0 | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 2-Chloro-3,4-dihydroxybenzoyl chloride, seven signals are expected: six for the aromatic carbons and one for the carbonyl carbon of the benzoyl chloride group.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-170 ppm for benzoyl chlorides. The carbons attached to the electronegative chlorine and oxygen atoms (C-2, C-3, and C-4) will also be shifted downfield.

Analysis of related compounds provides a basis for these predictions:

2-Chlorobenzoyl chloride : The carbonyl carbon appears around 165 ppm, with aromatic signals in the 127-135 ppm range.

3,4-Dihydroxybenzoic acid : The carbonyl carbon is observed around 170 ppm, and the aromatic carbons attached to hydroxyl groups are in the 145-150 ppm region.

4-Chlorobenzoyl chloride : The carbonyl carbon is at approximately 167 ppm, with aromatic signals between 129 and 142 ppm.

A predicted ¹³C NMR data table for 2-Chloro-3,4-dihydroxybenzoyl chloride is as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 167 - 170 |

| C-1 | 130 - 135 |

| C-2 | 125 - 130 |

| C-3 | 143 - 148 |

| C-4 | 148 - 153 |

| C-5 | 115 - 120 |

| C-6 | 120 - 125 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. wikipedia.org In the case of 2-Chloro-3,4-dihydroxybenzoyl chloride, a cross-peak would be expected between the H-5 and H-6 protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. wikipedia.org It would show correlations between H-5 and C-5, and H-6 and C-6, aiding in the assignment of these specific carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is particularly useful for identifying quaternary carbons (those with no attached protons). For instance, correlations would be expected from H-5 to C-1, C-3, and C-4, and from H-6 to C-1, C-2, and C-4. The carbonyl carbon would show a correlation with H-6. These correlations are crucial for confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-3,4-dihydroxybenzoyl chloride would be characterized by several key absorption bands. A very broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups. The sharp and intense absorption of the carbonyl (C=O) group of the benzoyl chloride is expected to be in the range of 1750-1780 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the 800-600 cm⁻¹ range.

Data from related compounds supports these predictions:

Substituted Benzoyl Chlorides : The carbonyl stretching frequency is a prominent feature and can sometimes be split due to Fermi resonance. chemicalbook.com

3,4-Dihydroxybenzoic acid : Shows a broad O-H stretch, a C=O stretch for the carboxylic acid (which differs from a benzoyl chloride), and various aromatic C=C and C-O stretches. researchgate.net

A table of predicted FT-IR absorption bands is provided below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3500 - 3200 | Broad, Strong |

| C=O Stretch (acid chloride) | 1780 - 1750 | Sharp, Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Stretch | 1300 - 1200 | Medium |

| C-Cl Stretch | 800 - 600 | Medium to Weak |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. For 2-Chloro-3,4-dihydroxybenzoyl chloride, the aromatic ring vibrations would be expected to produce strong Raman signals.

2-Chlorobenzoyl chloride : A Raman spectrum is available for this compound, which would show characteristic peaks for the chlorinated benzene ring and the benzoyl chloride moiety. chemicalbook.com

4-Chlorobenzoyl chloride : Raman spectra have been reported and can be used to identify the vibrational modes associated with the p-substituted aromatic ring. spectrabase.comnih.gov

3,4-Dihydroxybenzoic acid : Raman data for this compound would highlight the vibrations of the dihydroxy-substituted ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). Different ionization and analysis methods offer specific advantages for characterizing benzoyl chloride derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in identifying new or unknown derivatives. For a molecule like 2-chloro-3,4-dihydroxybenzoyl chloride, HRMS can distinguish its molecular formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). The technique is crucial for confirming the successful synthesis of target derivatives by verifying that the measured mass precisely matches the calculated mass of the expected product.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules, such as those with hydroxyl functional groups. In ESI-MS, a sample solution is sprayed through a highly charged needle, creating a fine mist of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected and can be analyzed by the mass spectrometer.

For derivatives of 2-chloro-3,4-dihydroxybenzoyl chloride, ESI-MS is typically run in negative ion mode, which facilitates the deprotonation of the acidic phenolic hydroxyl groups. This results in the observation of a prominent [M-H]⁻ ion, corresponding to the molecular weight of the compound minus the mass of a proton. In some cases, adducts with components of the mobile phase, such as formate (B1220265) ([M+HCOOH-H]⁻), may also be observed, providing additional confirmation of the molecular weight. nih.gov The fragmentation patterns observed in tandem MS/MS experiments using ESI can reveal the loss of characteristic neutral fragments, such as water (H₂O) or carbon monoxide (CO), which helps in piecing together the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two techniques used to separate and identify volatile and semi-volatile compounds in a mixture. dea.gov In this method, the sample is first vaporized and passed through a long, thin capillary column (the gas chromatograph), which separates the components based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented, typically by electron impact (EI).

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. For benzoyl chloride derivatives, GC-MS analysis can identify the parent compound and any related impurities or side products from a synthesis reaction. dea.govresearchgate.net The retention time from the GC provides an additional layer of identification when compared against a known reference standard. dea.gov The fragmentation pattern in EI-MS often involves characteristic losses, such as the loss of a chlorine atom or the cleavage of the acyl group, which are instrumental in confirming the structure of the analyte.

Table 1: Application of Mass Spectrometry Techniques to Benzoyl Chloride Derivatives

| Technique | Ionization Method | Typical Information Obtained | Application to Derivatives |

| HRMS | ESI, EI, etc. | Precise mass and elemental composition. | Confirms molecular formula of synthesized compounds. |

| ESI-MS | Electrospray | Molecular weight of polar compounds, often as [M-H]⁻. | Characterizes derivatives with hydroxyl or other polar groups. |

| GC-MS | Electron Impact (EI) | Retention time and fragmentation pattern ("fingerprint"). | Separates and identifies volatile derivatives and impurities. dea.govoup.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for identifying the presence of chromophores—parts of a molecule that absorb light—such as aromatic rings and conjugated systems.

For 2-chloro-3,4-dihydroxybenzoyl chloride and its derivatives, the benzene ring and the carbonyl group (C=O) constitute a conjugated system that gives rise to characteristic absorption bands in the UV region. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substitution pattern on the aromatic ring and the nature of the derivative. For instance, the presence of hydroxyl groups and the chlorine atom will influence the electronic environment of the chromophore, causing shifts in the λmax compared to unsubstituted benzoyl chloride. This technique is often used in conjunction with liquid chromatography (using a photodiode array detector) to identify and quantify compounds in a mixture based on their unique UV spectra. researchgate.netoup.com

Table 2: Representative UV-Vis Absorption Data for Related Aromatic Compounds

| Compound Type | Typical Chromophore | Approximate λmax Range (nm) |

| Benzoyl Derivatives | Substituted Benzene Ring, Carbonyl | 230 - 280 |

| Dihydroxy-substituted Aromatics | Hydroxylated Benzene Ring | 270 - 300 |

| Chlorinated Aromatics | Chlorinated Benzene Ring | 210 - 230, 260 - 280 |

Note: Actual λmax values are highly dependent on the solvent and the specific substitution pattern.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, researchers can construct a detailed electron density map of the molecule and from it, determine the exact positions of each atom, as well as bond lengths and bond angles.

For derivatives of 2-chloro-3,4-dihydroxybenzoyl chloride that can be crystallized, X-ray crystallography provides unambiguous proof of structure. It can confirm the substitution pattern on the aromatic ring, reveal the conformation of the molecule (the spatial arrangement of its atoms), and provide insights into intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the crystal lattice. This level of structural detail is unparalleled by other spectroscopic techniques and serves as the gold standard for structural elucidation.

Computational and Theoretical Investigations of 2 Chloro 3,4 Dihydroxybenzoyl Chloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can determine the ground-state energy of a molecule and derive numerous properties from it. For 2-Chloro-3,4-dihydroxybenzoyl chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model its behavior at the quantum level. nih.govscielo.org.za

Electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (E_HOMO - E_LUMO) indicates the molecule's chemical stability and reactivity. scielo.org.za For 2-Chloro-3,4-dihydroxybenzoyl chloride, the HOMO is expected to be localized primarily on the catechol ring, specifically on the electron-rich hydroxyl groups and the aromatic system. The LUMO is anticipated to be centered on the electron-deficient benzoyl chloride moiety, particularly the carbonyl carbon. A smaller HOMO-LUMO gap suggests higher reactivity. scielo.org.za

Table 1: Hypothetical Frontier Molecular Orbital Properties for 2-Chloro-3,4-dihydroxybenzoyl Chloride This table presents expected values based on DFT studies of analogous chlorinated and hydroxylated benzoyl compounds. Actual values would require specific computation.

| Parameter | Expected Energy (eV) | Primary Location |

|---|---|---|

| HOMO | ~ -6.5 to -7.5 | Catechol ring and oxygen atoms of hydroxyl groups |

| LUMO | ~ -2.0 to -3.0 | Benzoyl chloride group (C=O and C-Cl bonds) |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Entire molecule |

Natural Bond Orbitals (NBO): NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (e.g., bonds, lone pairs). wisc.eduaiu.edu This analysis provides insights into intramolecular interactions, such as hyperconjugation. For 2-Chloro-3,4-dihydroxybenzoyl chloride, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs of the hydroxyl groups into the aromatic ring's antibonding orbitals (π*). It would also highlight the strong polarization of the C-Cl and C=O bonds in the acyl chloride group.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In 2-Chloro-3,4-dihydroxybenzoyl chloride, the MEP would show negative potential (red) around the hydroxyl oxygens and the carbonyl oxygen, indicating sites prone to electrophilic attack or hydrogen bonding. nanobioletters.com Conversely, a strong positive potential (blue) would be centered on the carbonyl carbon and the hydrogen atoms of the hydroxyl groups, highlighting their susceptibility to nucleophilic attack and their role as hydrogen bond donors, respectively. nanobioletters.com

DFT calculations can accurately predict spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov For 2-Chloro-3,4-dihydroxybenzoyl chloride, theoretical calculations would predict distinct signals for the aromatic protons, with their shifts influenced by the electronic effects of the adjacent chloro, hydroxyl, and benzoyl chloride groups. The carbonyl carbon of the acyl chloride would be predicted to have a characteristic downfield shift in the ¹³C NMR spectrum.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated frequencies correspond to specific vibrational modes, such as stretching and bending of bonds. For this compound, strong characteristic vibrational frequencies would be predicted for the O-H stretching of the hydroxyl groups, the C=O stretching of the acyl chloride, and various C-C and C-H vibrations within the aromatic ring. These theoretical spectra can be compared with experimental data to confirm the molecular structure. nanobioletters.com

Table 2: Illustrative Predicted Vibrational Frequencies for 2-Chloro-3,4-dihydroxybenzoyl Chloride This table shows typical wavenumber ranges for key functional groups, as would be predicted by DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | 3400 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (acyl chloride) | 1750 - 1790 | Very Strong |

| C=C Stretch (aromatic) | 1550 - 1650 | Medium to Strong |

| C-O Stretch (hydroxyl) | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

DFT is a valuable tool for investigating reaction mechanisms at a molecular level. For chemical transformations involving 2-Chloro-3,4-dihydroxybenzoyl chloride, such as nucleophilic acyl substitution, DFT can be used to map the potential energy surface of the reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, one can determine activation barriers and reaction energies, providing a detailed understanding of the reaction's feasibility and kinetics. For instance, the mechanism of its reaction with an amine could be modeled to clarify whether the process is concerted or stepwise.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 2-Chloro-3,4-dihydroxybenzoyl chloride, might bind to a macromolecular target, typically a protein or enzyme. These studies are fundamental in drug discovery and molecular biology.

Based on its structure, 2-Chloro-3,4-dihydroxybenzoyl chloride has several functional groups capable of forming non-covalent interactions with a biological target. The two hydroxyl groups can act as both hydrogen bond donors and acceptors. The carbonyl oxygen is a strong hydrogen bond acceptor. The chlorine atom can participate in halogen bonding, an often-overlooked but significant interaction. The benzene (B151609) ring can form π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Molecular modeling would explore the conformational flexibility of the molecule and identify the most stable arrangements for these interactions.

Table 3: Potential Molecular Interactions of 2-Chloro-3,4-dihydroxybenzoyl Chloride This table outlines the types of non-covalent interactions the molecule can form with protein residues.

| Functional Group | Potential Interaction Type | Potential Protein Residue Partner |

|---|---|---|

| Hydroxyl (-OH) Groups | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His, Main-chain C=O or N-H |

| Carbonyl (C=O) Group | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, His, Main-chain N-H |

| Chlorine (-Cl) Atom | Halogen Bonding, Hydrophobic | Main-chain C=O, Leu, Ile, Val |

| Benzene Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the fit using a scoring function. For 2-Chloro-3,4-dihydroxybenzoyl chloride, a docking study would generate a series of possible binding poses within a target's active site. The best-ranked poses would be those that maximize favorable interactions (like the ones listed in Table 3) and minimize steric clashes. The output would provide a 3D model of the predicted binding geometry, showing the precise orientation of the ligand and the specific amino acid residues it interacts with. This theoretical prediction is invaluable for understanding the structural basis of a molecule's biological activity and for guiding the design of more potent analogs.

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on 2-Chloro-3,4-dihydroxybenzoyl chloride are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. This section outlines the theoretical framework and computational approaches that would be employed to develop predictive models for the chemical properties and biological activities of this compound and its analogs. The principles are drawn from QSAR studies on structurally related molecules, such as other benzoyl chloride derivatives, halogenated phenols, and polychlorinated aromatic compounds.

Development of Predictive Models for Chemical Properties

The development of a predictive QSAR model is a systematic process that mathematically links a molecule's structure to its properties or activities. wikipedia.org For 2-Chloro-3,4-dihydroxybenzoyl chloride, this would involve creating a model to predict endpoints like reactivity, toxicity, or binding affinity to a biological target. wikipedia.org

The initial step is the creation of a dataset of molecules structurally related to 2-Chloro-3,4-dihydroxybenzoyl chloride, for which the property of interest has been experimentally measured. wikipedia.org The dataset is then divided into a training set and a test set. wisdomlib.orgresearchgate.net The training set is used to build the model, while the test set, composed of compounds not used in model development, is reserved to validate the model's predictive power on new data. wikipedia.orgwisdomlib.org

Various statistical methods can be employed to build the QSAR model. derpharmachemica.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques. slideshare.net MLR is used to establish a linear relationship between the molecular descriptors (independent variables) and the activity (dependent variable). PLS is particularly useful when the number of descriptors is large or when they are inter-correlated. slideshare.net More advanced, non-linear methods like artificial neural networks may also be applied, especially if the structure-activity relationship is complex. nih.gov

For instance, in a study on the toxicity of halogenated phenols, a QSAR model was developed using descriptors like the octanol-water partition coefficient and quantum chemical parameters to predict toxicity to Tetrahymena pyriformis. This illustrates how physicochemical and electronic properties are correlated with a biological endpoint.

To illustrate how a predictive model is developed, consider a hypothetical dataset for a series of substituted benzoyl chlorides. The goal is to predict a specific biological activity (e.g., -logEC50).

Interactive Data Table: Hypothetical Training Set for a QSAR Model

| Compound | Experimental Activity (-logEC50) | Predicted Activity (-logEC50) | Residual |

| Compound A | 5.2 | 5.1 | 0.1 |

| Compound B | 4.8 | 4.9 | -0.1 |

| Compound C | 6.1 | 6.0 | 0.1 |

| Compound D | 5.5 | 5.6 | -0.1 |

| Compound E | 4.5 | 4.4 | 0.1 |

The model is generated by finding the best mathematical fit between the descriptors of the training set compounds and their experimental activities. The resulting equation can then be used to predict the activity of new or untested compounds, such as 2-Chloro-3,4-dihydroxybenzoyl chloride.

Statistical Validation and Descriptor Analysis

The reliability and predictive capability of a QSAR model are assessed through rigorous statistical validation. wikipedia.org Validation is crucial to ensure that the model is not a result of chance correlation and can make accurate predictions for new compounds. wikipedia.orgnih.gov Validation is typically performed using both internal and external methods. basicmedicalkey.com

Internal validation techniques assess the robustness of the model using the training set. A common method is cross-validation, such as the leave-one-out (LOO) procedure. wikipedia.orgnih.gov In LOO, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. The results are used to calculate the cross-validated correlation coefficient (q²), which indicates the model's internal predictive power. nih.gov

External validation is considered the most stringent test of a model's predictive ability. basicmedicalkey.com It involves using the model developed with the training set to predict the activities of the compounds in the independent test set. wisdomlib.orgresearchgate.net The predictive capability is often measured by the predictive R² (pred_R²).

Key Statistical Parameters for Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| pred_R² (Predictive R²) | Measures the external predictive ability of the model on the test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

A robust and predictive QSAR model will have high values for R², q², and pred_R², and a low RMSE. For example, a QSAR study on polychlorinated aromatic compounds reported a model with a high R² value, indicating a strong correlation between the selected descriptors and the binding affinity to the aryl hydrocarbon receptor. researchgate.net

Descriptor Analysis is a critical part of a QSAR study. It involves selecting and interpreting the molecular descriptors that are most relevant to the biological activity. ucsb.edupharmatutor.org Descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight. youtube.com

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. pharmatutor.orgyoutube.com

3D Descriptors: Calculated from the 3D coordinates of the atoms, describing the molecule's shape and volume. youtube.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu For a compound like 2-Chloro-3,4-dihydroxybenzoyl chloride, the electron-withdrawing effects of the chlorine and benzoyl chloride groups, and the electron-donating effects of the hydroxyl groups would significantly influence these descriptors. tandfonline.com

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of the molecule. youtube.com

In QSAR studies of halogenated and aromatic compounds, electronic and hydrophobic descriptors are often found to be significant. researchgate.nettandfonline.com For example, the HOMO-LUMO energy gap has been shown to be a useful descriptor for predicting the photoinduced toxicity of polycyclic aromatic hydrocarbons. tandfonline.com The selection of the most relevant descriptors helps in understanding the mechanism of action of the compounds and in designing new molecules with desired properties.

Advanced Analytical Methodologies for 2 Chloro 3,4 Dihydroxybenzoyl Chloride

Chromatographic Separation Techniques

Chromatography is fundamental for separating 2-Chloro-3,4-dihydroxybenzoyl chloride from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of 2-Chloro-3,4-dihydroxybenzoyl chloride due to its mild analytical conditions, which prevent the degradation of the thermally sensitive acyl chloride and hydroxyl groups.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing benzoyl chloride derivatives. sielc.com A C18 stationary phase provides excellent separation for nonpolar to moderately polar compounds. For a polar compound like 2-Chloro-3,4-dihydroxybenzoyl chloride, the hydroxyl groups increase its polarity, requiring careful optimization of the mobile phase. A typical mobile phase consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often containing an acid like formic or phosphoric acid to ensure sharp peak shapes by suppressing the ionization of the hydroxyl groups. sielc.com

Reaction monitoring is a key application of HPLC. By taking small aliquots from a reaction mixture at timed intervals and injecting them into the HPLC system, chemists can track the consumption of reactants (e.g., 3-chlorocatechol) and the formation of the 2-Chloro-3,4-dihydroxybenzoyl chloride product. This allows for the precise determination of reaction endpoints and the optimization of reaction conditions. Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance at a specific wavelength corresponding to the compound's chromophore.

Table 1: Exemplary HPLC Method Parameters and Retention Times

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Analyte | Expected Retention Time (min) |

| 3-Chlorocatechol (Starting Material) | 4.5 |

| 2-Chloro-3,4-dihydroxybenzoic acid (Hydrolysis Product) | 6.2 |

| 2-Chloro-3,4-dihydroxybenzoyl chloride | 8.9 |

Gas Chromatography (GC) for Volatile Analytes

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds. While direct GC analysis of the reactive 2-Chloro-3,4-dihydroxybenzoyl chloride is challenging due to potential on-column degradation or reaction with trace moisture, it is an invaluable tool for identifying volatile impurities that may be present in a sample.

Detailed Research Findings: Potential volatile impurities in a sample of 2-Chloro-3,4-dihydroxybenzoyl chloride could include residual solvents from synthesis (e.g., toluene, dichloromethane) or excess reagents (e.g., thionyl chloride, oxalyl chloride). oup.comresearchgate.net A standard GC analysis would typically employ a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) for hydrocarbon solvents or a Mass Spectrometer (MS) for definitive identification.

For the analysis of the compound itself or other non-volatile impurities, derivatization is often required. researchgate.net The hydroxyl and acyl chloride groups can be converted into more stable and volatile derivatives, for instance, by reacting the compound with an alcohol to form an ester or with a silylating agent to form silyl (B83357) ethers. This approach, however, is more commonly used in conjunction with GC-MS for structural characterization.

Table 2: GC Analysis of Potential Volatile Impurities

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

| Analyte | Potential Retention Time (min) |

| Dichloromethane (B109758) | 2.1 |

| Thionyl Chloride | 3.5 |

| Toluene | 4.8 |

Hyphenated Spectrometric Techniques

Hyphenated techniques, which couple a separation method with a spectrometric detector, provide unparalleled analytical power, offering both separation of complex mixtures and unambiguous identification of the components.

LC-MS/MS for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing complex mixtures containing 2-Chloro-3,4-dihydroxybenzoyl chloride. ucl.ac.uk It combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry.

Detailed Research Findings: In LC-MS/MS analysis, the sample is first separated by HPLC as described previously. The eluent from the column is then directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. ESI can be operated in either positive or negative ion mode. For 2-Chloro-3,4-dihydroxybenzoyl chloride, negative ion mode would likely be effective at detecting the deprotonated molecular ion [M-H]⁻ due to the acidic phenolic protons.

The first mass analyzer (Q1) selects the precursor ion of interest (e.g., the molecular ion of the target compound). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification even at very low levels in complex matrices like crude reaction mixtures or biological samples. chromatographyonline.comresearchgate.net

Table 3: Potential Analytes in a Complex Mixture by LC-MS

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M-H]⁻ Ion (m/z) |

|---|---|---|---|

| 3-Chlorocatechol | C₆H₅ClO₂ | 144.55 | 143.0 |

| 2-Chloro-3,4-dihydroxybenzoic acid | C₇H₅ClO₄ | 188.57 | 187.0 |

| 2-Chloro-3,4-dihydroxybenzoyl chloride | C₇H₄Cl₂O₃ | 206.01 | 204.9 |

| Acyl chlorides are highly reactive with protic solvents and may not be observed directly; more likely to be detected as the benzoic acid derivative in reversed-phase systems. |

GC-MS/MS for Enhanced Structural Characterization

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides enhanced structural characterization of volatile and semi-volatile compounds. For a compound like 2-Chloro-3,4-dihydroxybenzoyl chloride, analysis would typically require derivatization to increase volatility and thermal stability.

Detailed Research Findings: Upon derivatization (e.g., trimethylsilylation of the hydroxyl groups), the compound can be analyzed by GC-MS. The standard ionization technique used in GC-MS is Electron Ionization (EI), which is a high-energy process that causes extensive and reproducible fragmentation of the molecule. researchgate.net The resulting mass spectrum serves as a molecular fingerprint that can be used for identification.

The fragmentation of benzoyl chlorides under EI typically involves the loss of the chlorine radical to form the benzoyl cation, followed by the loss of carbon monoxide. nist.govnist.gov For 2-Chloro-3,4-dihydroxybenzoyl chloride, the fragmentation pattern would be more complex due to the additional substituents. The molecular ion peak would be observed, along with characteristic fragments corresponding to the loss of •Cl, C=O, and potentially fragments from the catechol ring. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident for any fragment containing a chlorine atom, aiding in identification. docbrown.info

Table 4: Predicted Key Mass Fragments (EI) for 2-Chloro-3,4-dihydroxybenzoyl chloride

| m/z (for ³⁵Cl) | Proposed Fragment Identity | Notes |

|---|---|---|

| 206 | [M]⁺• (Molecular Ion) | Parent ion. A corresponding M+2 peak at m/z 208 would be present. |

| 171 | [M - Cl]⁺ | Loss of the acyl chloride chlorine. |

| 143 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the benzoyl cation. |

| 108 | [C₆H₄O₂]⁺• | Fragment corresponding to the chlorocatechol ring after loss of COCl. |

Electrochemical Analysis

The 3,4-dihydroxy functionality of 2-Chloro-3,4-dihydroxybenzoyl chloride is a catechol structure, which is electrochemically active. This property allows for its detection and quantification using electrochemical methods. azonano.com